4-(1,2-Benzisoxazol-3-ylamino)-1-butanol

Description

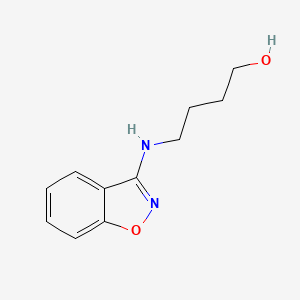

4-(1,2-Benzisoxazol-3-ylamino)-1-butanol is a synthetic organic compound characterized by a 1-butanol backbone substituted with a 1,2-benzisoxazol-3-ylamino group. This structure combines a polar hydroxyl group with a benzisoxazole moiety, a heterocyclic aromatic system containing oxygen and nitrogen.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(1,2-benzoxazol-3-ylamino)butan-1-ol |

InChI |

InChI=1S/C11H14N2O2/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)15-13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) |

InChI Key |

IHGPOPRPFXEICO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)NCCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: NNK and NNAL

NNK and NNAL (Figure 1, ) share a 1-butanol/butanone backbone but differ in functional groups:

- NNK: Contains a methylnitrosamino group and a pyridyl ring.

- NNAL: The carbonyl-reduced metabolite of NNK, retaining the methylnitrosamino and pyridyl groups.

- 4-(1,2-Benzisoxazol-3-ylamino)-1-butanol: Substitutes the pyridyl and nitrosamino groups with a benzisoxazole-linked amino group.

Table 1: Structural Comparison

| Compound | Backbone | Functional Groups | Key Features |

|---|---|---|---|

| NNK | Butanone | Methylnitrosamino, pyridyl | Pro-carcinogen, requires activation |

| NNAL | Butanol | Methylnitrosamino, pyridyl | Direct carcinogen, persistent metabolite |

| This compound | Butanol | Benzisoxazolylamino | Unstudied carcinogenic potential |

NNK and NNAL:

- Metabolic Activation : NNK is metabolized to NNAL via carbonyl reduction . Both compounds require enzymatic activation (e.g., cytochrome P450-mediated oxidation) to form DNA-reactive intermediates .

- Carcinogenic Effects: Lung Tumors: NNK (5.0 ppm in drinking water) induced lung tumors in 27/30 rats, while NNAL caused lung tumors in 26/30 rats . Pancreatic Tumors: NNK and NNAL also targeted the exocrine pancreas, with incidences of 5/80 (0.5 ppm NNK) and 8/30 (NNAL) . Persistence: NNAL and its glucuronides (NNAL-Gluc) exhibit long half-lives in humans (terminal t1/2β ~26–45 days), suggesting tissue sequestration, particularly of the carcinogenic (S)-enantiomer .

This compound:

- Toxicological Data: No direct studies are available in the provided evidence. However, structural similarities to NNAL suggest possible receptor interactions, though the benzisoxazole moiety may alter binding specificity.

Pharmacokinetic and Environmental Behavior

- NNAL : Persists in urine and plasma after tobacco cessation, with stereoselective retention of (S)-NNAL in tissues .

- 1-Butanol Derivatives: Atmospheric 1-butanol (unrelated to the target compound) can oxidize to butanoic acid, contributing to environmental pollutant formation .

- Fluorinated Analogues: Complex 1-butanol derivatives with fluorinated chains (e.g., in ) highlight industrial applications but lack relevance to the biological activity of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.